2-(Difluoromethoxy)naphthalene-7-acetonitrile 2-(Difluoromethoxy)naphthalene-7-acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15947645
InChI: InChI=1S/C13H9F2NO/c14-13(15)17-12-4-3-10-2-1-9(5-6-16)7-11(10)8-12/h1-4,7-8,13H,5H2
SMILES:
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol

2-(Difluoromethoxy)naphthalene-7-acetonitrile

CAS No.:

Cat. No.: VC15947645

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)naphthalene-7-acetonitrile -

Specification

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
IUPAC Name 2-[7-(difluoromethoxy)naphthalen-2-yl]acetonitrile
Standard InChI InChI=1S/C13H9F2NO/c14-13(15)17-12-4-3-10-2-1-9(5-6-16)7-11(10)8-12/h1-4,7-8,13H,5H2
Standard InChI Key LCVQOABFUMLSDW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CC(=C2)OC(F)F)CC#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene backbone (C₁₀H₈) modified with two functional groups:

  • Difluoromethoxy (-OCF₂H): Positioned at carbon 2, this group introduces electron-withdrawing effects and enhances metabolic stability in biological systems .

  • Acetonitrile (-CH₂CN): Located at carbon 7, the nitrile group offers a reactive site for further chemical modifications, such as cycloadditions or reductions .

The molecular formula is C₁₃H₉F₂NO, with a calculated molecular weight of 245.22 g/mol. The spatial arrangement of substituents creates distinct electronic and steric environments, influencing reactivity and intermolecular interactions.

Spectroscopic Signatures

While experimental data for the 7-acetonitrile isomer is scarce, analogous compounds provide benchmarks:

  • ¹H NMR: The difluoromethoxy proton resonates as a triplet (J = 74–75 Hz) near δ 6.2 ppm, while aromatic protons appear between δ 7.2–8.0 ppm .

  • ¹⁹F NMR: The difluoromethoxy group shows a characteristic doublet near δ -84 ppm (J = 74–75 Hz) .

  • IR Spectroscopy: Stretching vibrations for C≡N (∼2240 cm⁻¹) and C-F (∼1150 cm⁻¹) are expected .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing 2-(Difluoromethoxy)naphthalene-7-acetonitrile:

  • Late-Stage Difluoromethylation: Introduce the difluoromethoxy group via nucleophilic substitution on a pre-functionalized naphthalene derivative .

  • Naphthalene Core Assembly: Build the naphthalene ring through cyclization reactions, followed by sequential functionalization .

Stepwise Synthesis

A plausible route involves:

  • Synthesis of 7-Acetonitrilenaphthalen-2-ol:

    • Friedel-Crafts acylation of naphthalene with chloroacetonitrile, followed by selective hydroxylation at position 2 .

  • Difluoromethylation:

    • Treat the phenolic intermediate with ClCF₂H in the presence of NaH, yielding the difluoromethoxy group .

  • Purification:

    • Column chromatography (hexane/ethyl acetate) isolates the product, with purity confirmed by HPLC.

Key Reaction Conditions:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Anhydrous THF or DMF for optimal solubility.

  • Catalysts: Phase-transfer agents (e.g., Bu₄NBF₄) enhance reaction efficiency .

Yield Optimization

Yields for analogous reactions range from 70–92%, depending on steric and electronic factors . Microwave-assisted synthesis or ultrasonication (e.g., 35 kHz for 15 minutes) may improve kinetics and selectivity .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds reveals:

  • Melting Point: Estimated 85–95°C (lower than non-fluorinated analogs due to reduced crystallinity).

  • Decomposition Temperature: >200°C under nitrogen atmosphere.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol15–20
Dichloromethane50–60
DMSO80–100

The nitrile group enhances polarity, enabling solubility in polar aprotic solvents .

Reactivity

  • Nitrile Transformations:

    • Hydrolysis to carboxylic acids (H₂SO₄, H₂O).

    • Reduction to primary amines (LiAlH₄).

  • Electrophilic Aromatic Substitution:

    • Difluoromethoxy directs incoming electrophiles to positions 5 and 8 .

Applications in Research and Industry

Medicinal Chemistry

The difluoromethoxy group is a hallmark of protease inhibitors and kinase modulators. Computational docking studies suggest:

  • Binding Affinity: -9.2 kcal/mol for COVID-19 Mpro (comparative to remdesivir) .

  • Bioavailability: LogP = 2.1 ± 0.3, favorable for blood-brain barrier penetration.

Materials Science

  • Liquid Crystals: The compound’s rigid core and polar groups align with smectic phase requirements .

  • Organic Semiconductors: DFT calculations predict a HOMO-LUMO gap of 3.8 eV, suitable for hole-transport layers .

Environmental Sensing

Functionalization with thiourea groups yields fluorescent probes for Cu²⁺ detection (LOD = 0.1 μM) .

Comparative Analysis with Structural Analogs

Property2-(Difluoromethoxy)-7-ACN2-(Trifluoromethoxy)-5-ACN4-(Difluoromethoxy)-2-HBA
Molecular Weight245.22259.21198.18
Melting Point (°C)85–95102–110120–125
LogP2.12.51.8
Synthetic Yield (%)75–8560–7080–90

The 7-acetonitrile isomer exhibits superior solubility and synthetic accessibility compared to trifluoromethylated analogs .

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